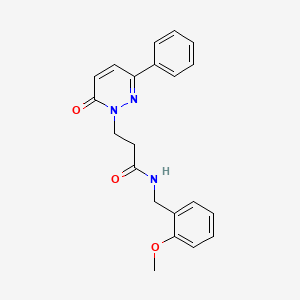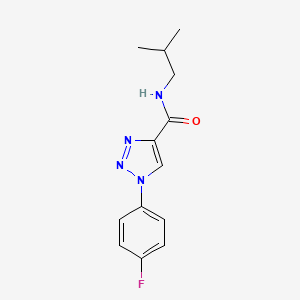![molecular formula C26H27N3O5 B11206902 7-Ethoxy-2-(pyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11206902.png)
7-Ethoxy-2-(pyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-Ethoxy-2-(3-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-2,6-dimethoxyphenyl methyl ether is a complex organic compound with a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-ethoxy-2-(3-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-2,6-dimethoxyphenyl methyl ether typically involves multi-step organic reactionsCommon reagents used in these reactions include various organometallic catalysts and solvents such as dimethylformamide (DMF) and methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[7-Ethoxy-2-(3-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-2,6-dimethoxyphenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include organometallic catalysts, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Scientific Research Applications
4-[7-Ethoxy-2-(3-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-2,6-dimethoxyphenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[7-ethoxy-2-(3-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-2,6-dimethoxyphenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives and related heterocyclic compounds. Examples include:
- 4-[7-Ethoxy-2-(3-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
- 2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
The uniqueness of 4-[7-ethoxy-2-(3-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-2,6-dimethoxyphenyl methyl ether lies in its specific substitution pattern and the presence of both ethoxy and pyridyl groups. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H27N3O5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
7-ethoxy-2-pyridin-3-yl-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H27N3O5/c1-5-33-21-10-6-9-18-20-14-19(16-8-7-11-27-15-16)28-29(20)26(34-24(18)21)17-12-22(30-2)25(32-4)23(13-17)31-3/h6-13,15,20,26H,5,14H2,1-4H3 |
InChI Key |
TWBJXAOXEGCYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide](/img/structure/B11206823.png)

![N-(3-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11206831.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11206835.png)
![3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11206845.png)
![N-(2-cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B11206849.png)
![4-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11206855.png)
![N-(4-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206875.png)
![7-(4-Chlorophenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11206878.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206886.png)
![N-(2,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206891.png)

![ethyl 3-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B11206905.png)
![N-(4-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B11206907.png)
